molecular formula C21H28N6O4 B2639899 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-13-9

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2639899
CAS RN: 335403-13-9
M. Wt: 428.493
InChI Key: MJYAZWAHYKQKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Research has identified compounds structurally similar to the requested chemical, noting their synthesis and investigation for potential cardiovascular activity. Notably, one study explored the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, finding that certain derivatives exhibited significant prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinities for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Another study focused on the synthesis of derivatives aimed at evaluating antihistaminic activities, where compounds demonstrated inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential clinical application for treating allergies (Pascal et al., 1985).

Antiplatelet Drug Evaluation

A biopharmaceutical study compared the pharmacokinetic parameters of a new antiplatelet drug's parent substance and its injectable form, determining a relative bioavailability coefficient, which is crucial for developing effective cardiovascular treatments (Smirnova et al., 2021).

Antiasthmatic Agents Development

Research into xanthene derivatives, including structural relatives of the requested compound, highlighted their potential as antiasthmatic agents due to significant vasodilator activity. This work suggests a pathway for developing new treatments for asthma (Bhatia et al., 2016).

Mycobacterium tuberculosis Inhibition

A series of novel purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. This research aims at disrupting the biosynthesis of peptidoglycan to exert antiproliferative effects, providing insights into designing preclinical agents against tuberculosis (Konduri et al., 2020).

properties

IUPAC Name

7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-3-14-4-6-16(7-5-14)31-13-15(28)12-27-17-18(25(2)21(30)24-19(17)29)23-20(27)26-10-8-22-9-11-26/h4-7,15,22,28H,3,8-13H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAZWAHYKQKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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